3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one
Overview
Description
3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one is an organic compound known for its vibrant fluorescence properties. It is commonly used in various scientific fields, including chemistry, biology, and medicine, due to its ability to act as a fluorescent dye.
Mechanism of Action
Target of Action
The primary target of 3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one, also known as Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one, is mercury ions (Hg2+) . The compound has been designed and synthesized to serve as a fluorescent probe for the detection of mercury ions .
Mode of Action
The compound interacts with its target, mercury ions, in a highly selective and sensitive manner . Upon reacting with mercury ions in an aqueous solution, the fluorescence intensity of the compound is significantly enhanced, and its color changes from colorless to pink . This change in fluorescence and color is indicative of the presence of mercury ions.
Pharmacokinetics
The compound’s use as a fluorescent probe suggests that it may have good bioavailability in aqueous solutions .
Result of Action
The primary result of the compound’s action is the detection of mercury ions. The compound exhibits a significant enhancement in fluorescence intensity and a change in color upon interaction with mercury ions . This allows for the visual detection of these ions in a given solution.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s ability to detect mercury ions is demonstrated in aqueous solutions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one typically involves the reaction of phthalic anhydride with 3-diethylaminophenol in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the spiro compound. The reaction conditions often include heating the mixture to around 150-200°C and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its fluorescence properties make it ideal for tracking chemical changes in real-time.
Biology
In biological research, this compound is employed as a fluorescent dye for staining cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes.
Medicine
In medicine, the compound is used in diagnostic assays and imaging techniques. Its ability to fluoresce under specific conditions allows for the detection of various biomolecules and the monitoring of physiological changes in real-time.
Industry
Industrially, the compound is used in the manufacture of fluorescent inks, dyes, and sensors. Its stability and fluorescence make it suitable for applications requiring long-lasting and bright coloration.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different structural features.
Fluorescein: A widely used fluorescent dye with a different excitation and emission profile.
Texas Red: A red-fluorescent dye used in similar applications but with different chemical properties.
Uniqueness
3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one is unique due to its specific fluorescence characteristics, which include high quantum yield and stability under various conditions. These properties make it particularly valuable in applications requiring precise and reliable fluorescence detection.
Properties
IUPAC Name |
3',6'-bis(diethylamino)-2-phenylspiro[isoindole-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O2/c1-5-35(6-2)25-18-20-29-31(22-25)39-32-23-26(36(7-3)8-4)19-21-30(32)34(29)28-17-13-12-16-27(28)33(38)37(34)24-14-10-9-11-15-24/h9-23H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNRKANUSOMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068125 | |
Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38660-35-4 | |
Record name | 3′,6′-Bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9′-[9H]xanthen]-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38660-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',6'-Bis(diethylamino)-2-phenylspiro(isoindole-3,9'-xanthene)-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038660354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38660-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9'-[9H]xanthene]-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',6'-BIS(DIETHYLAMINO)-2-PHENYLSPIRO(ISOINDOLE-3,9'-XANTHENE)-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2X9NXW5RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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